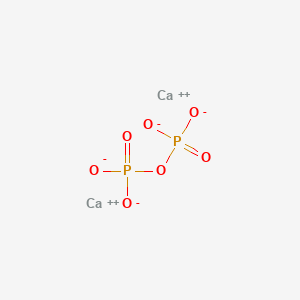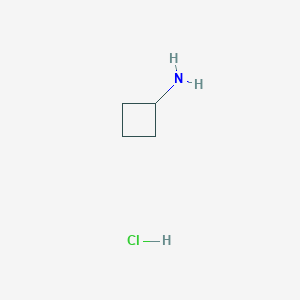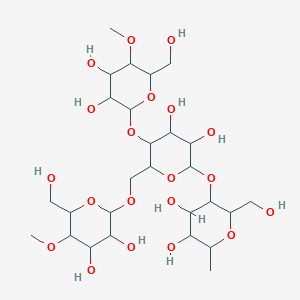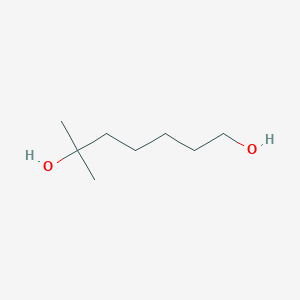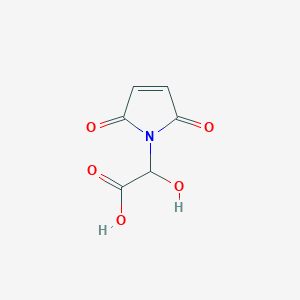
Maleimidoglycolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleimidoglycolic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of maleimide, which is a common reagent used in bioconjugation and protein labeling. Maleimidoglycolic acid has been shown to have unique properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of maleimidoglycolic acid is not well understood. However, it is believed to work by forming covalent bonds with proteins or other molecules, which allows for their detection or manipulation. It is also thought to have unique properties that make it useful in targeted drug delivery systems.
Biochemische Und Physiologische Effekte
Maleimidoglycolic acid has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and non-immunogenic, which makes it a safe reagent to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Maleimidoglycolic acid has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of research applications. It is also relatively easy to work with and can be synthesized in large quantities. However, there are also limitations to its use. It can be expensive to purchase, and the synthesis process is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on maleimidoglycolic acid. One area of interest is in the development of new bioconjugation techniques that use maleimidoglycolic acid as a reagent. Another area of interest is in the development of new targeted drug delivery systems that use maleimidoglycolic acid as a linker. Additionally, there is potential for maleimidoglycolic acid to be used in imaging studies to label cells or tissues for visualization. Overall, maleimidoglycolic acid has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
Maleimidoglycolic acid can be synthesized through a multi-step process that involves the reaction of maleic anhydride with glycolic acid. The resulting product is then further purified and converted to maleimidoglycolic acid through a series of chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Maleimidoglycolic acid has been used in a variety of scientific research applications, including protein labeling, drug delivery, and imaging. It is commonly used in bioconjugation reactions, where it is attached to proteins or other molecules to facilitate their detection or manipulation. Maleimidoglycolic acid has also been used in the development of targeted drug delivery systems, where it is used to attach drugs to specific cells or tissues. In addition, it has been used in imaging studies to label cells or tissues for visualization.
Eigenschaften
CAS-Nummer |
114505-81-6 |
|---|---|
Produktname |
Maleimidoglycolic acid |
Molekularformel |
C6H5NO5 |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12) |
InChI-Schlüssel |
OCINREVSBQVFQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
Synonyme |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



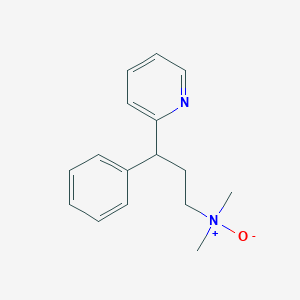

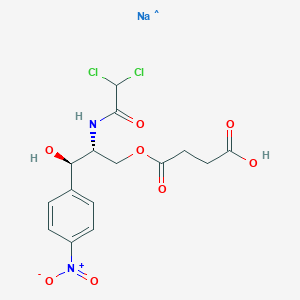
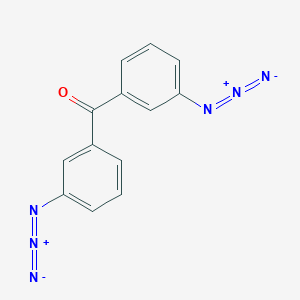

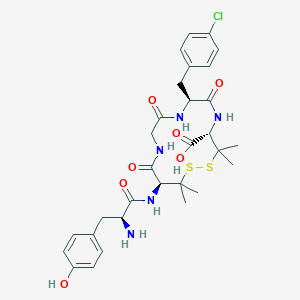
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
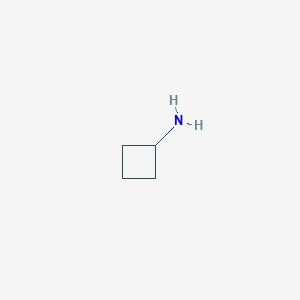
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
